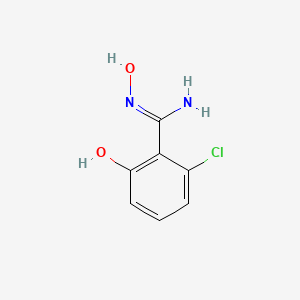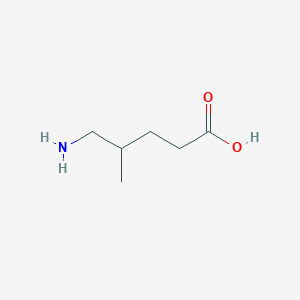
5-Amino-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by an amino group (-NH2) and a carboxyl group (-COOH) attached to a pentanoic acid backbone with a methyl group at the fourth carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-methylpentanoic acid typically involves the use of branched-chain amino acids as starting materials. One common method involves the hydrogenation of N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester in the presence of palladium on charcoal . This reaction yields the desired amino acid with high purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve the use of protecting groups to prevent unwanted side reactions and facilitate purification.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and other substituted products.
Applications De Recherche Scientifique
5-Amino-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic pathways and as a potential treatment for metabolic disorders.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of 5-Amino-4-methylpentanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. It is involved in the synthesis of proteins and other biomolecules. The compound interacts with molecular targets such as aminoacyl-tRNA synthetases and ribosomes, facilitating protein synthesis and other cellular processes .
Comparaison Avec Des Composés Similaires
Leucine: 2-Amino-4-methylpentanoic acid, an essential amino acid involved in protein synthesis and metabolic regulation.
Isoleucine: 2-Amino-3-methylpentanoic acid, another essential amino acid with similar metabolic functions.
Valine: 2-Amino-3-methylbutanoic acid, also an essential amino acid involved in protein synthesis.
Uniqueness: 5-Amino-4-methylpentanoic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
5-amino-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Clé InChI |
PSNUVGIVZCOHME-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


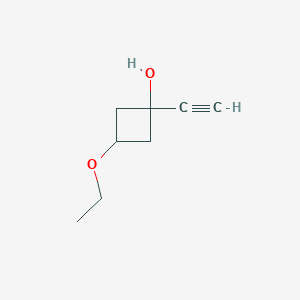

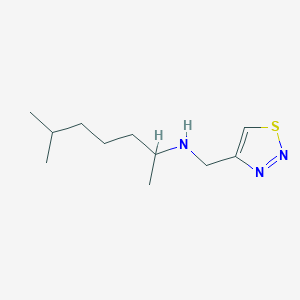
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
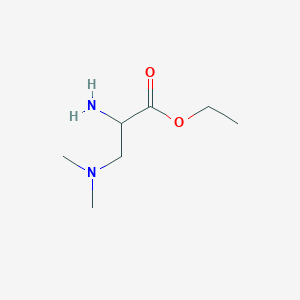

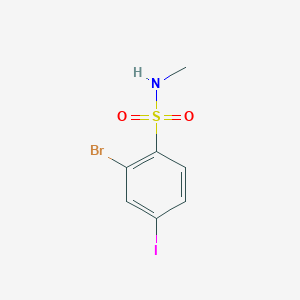
![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
![2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B15274551.png)

